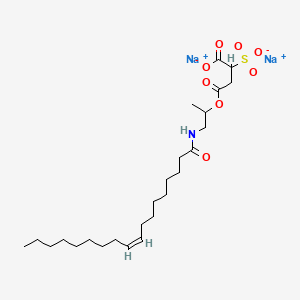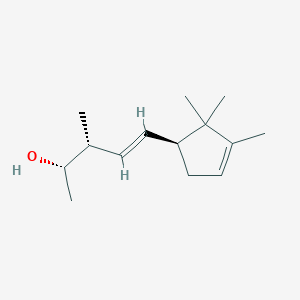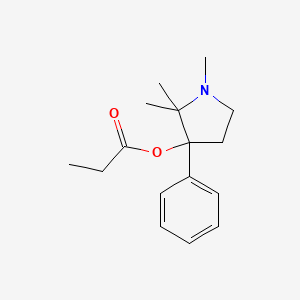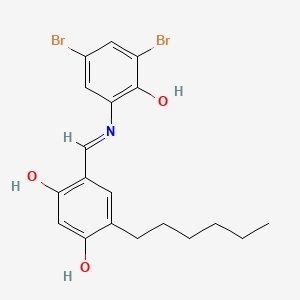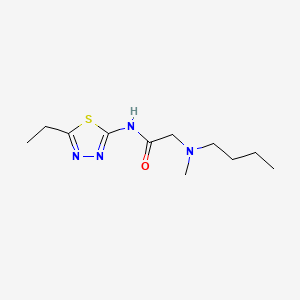
Vancomycin, 29-((4-((1,1'-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vancomycin, 29-((4-((1,1’-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)- is a complex glycopeptide antibiotic derivative. Vancomycin itself is a well-known antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This derivative is a modified form of vancomycin, designed to enhance its efficacy and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the core structure of vancomycin. The process typically includes:
Functional Group Protection: Protecting reactive groups to prevent unwanted reactions.
Substitution Reactions: Introducing the biphenyl and piperazine moieties through nucleophilic substitution.
Glycosylation: Adding the sugar moieties to the vancomycin core.
Deprotection: Removing the protective groups to yield the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Fermentation: Producing the core antibiotic through microbial fermentation.
Chemical Modification: Using chemical synthesis techniques to introduce the desired modifications.
Purification: Employing chromatography and crystallization to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidative degradation under certain conditions.
Reduction: Reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as a model compound for studying glycopeptide antibiotics.
Biology: Investigated for its interactions with bacterial cell walls.
Medicine: Explored for its enhanced antibacterial properties.
Industry: Potential use in developing new antibiotics and therapeutic agents.
作用机制
The mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, inhibiting cell wall synthesis. This leads to cell lysis and death. The modifications in this derivative may enhance binding affinity and stability, improving its antibacterial efficacy.
相似化合物的比较
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity.
Oritavancin: A semisynthetic glycopeptide with enhanced potency.
Uniqueness
This compound’s unique modifications, such as the biphenyl and piperazine moieties, may provide improved pharmacokinetic properties, stability, and efficacy compared to other glycopeptide antibiotics.
属性
CAS 编号 |
562105-22-0 |
|---|---|
分子式 |
C76H81ClN10O19 |
分子量 |
1474.0 g/mol |
IUPAC 名称 |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C76H81ClN10O19/c1-37(2)28-51(85(6)75(103)106-76(3,4)5)69(96)83-63-65(92)43-19-23-54(49(77)30-43)105-56-32-44-31-55(67(56)94)104-45-20-16-41(17-21-45)64(91)62-73(100)82-61(74(101)102)47-33-53(89)48(36-87-26-24-86(25-27-87)35-38-12-14-40(15-13-38)39-10-8-7-9-11-39)66(93)58(47)46-29-42(18-22-52(46)88)59(70(97)84-62)81-71(98)60(44)80-68(95)50(34-57(78)90)79-72(63)99/h7-23,29-33,37,50-51,59-65,88-89,91-94H,24-28,34-36H2,1-6H3,(H2,78,90)(H,79,99)(H,80,95)(H,81,98)(H,82,100)(H,83,96)(H,84,97)(H,101,102)/t50-,51+,59+,60+,61-,62-,63+,64+,65+/m0/s1 |
InChI 键 |
QKXJCNMZXBJJNY-VXRMPCAASA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=CC(=C(C(=C7C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=CC(=C(C(=C7C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


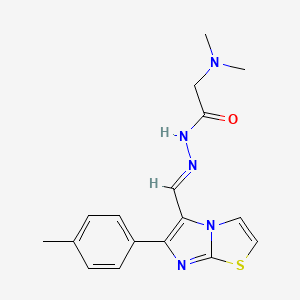

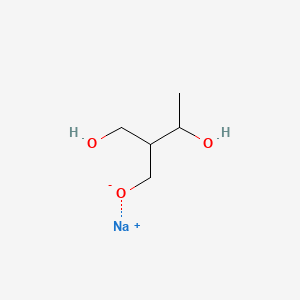
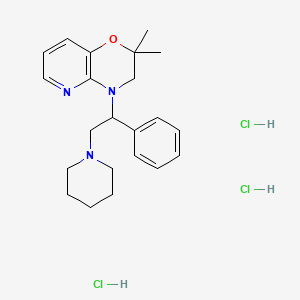
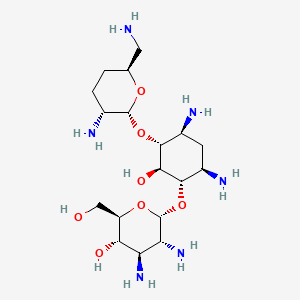

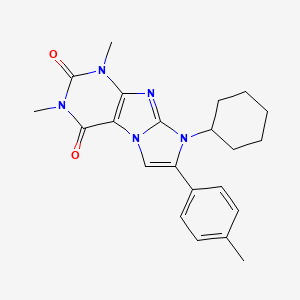
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

